Cas no 781614-02-6 (8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine)

8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound featuring a triazolopyrazine core with a trifluoromethyl substituent at the 2-position and a methyl group at the 8-position. This structure imparts unique physicochemical properties, including enhanced stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to improved metabolic resistance and binding affinity, while the tetrahydro-pyrazine moiety offers conformational flexibility. Its synthetic versatility allows for further functionalization, enabling applications in drug discovery, particularly for CNS-targeting molecules. The compound's well-defined stereochemistry and purity ensure reproducibility in experimental settings.
8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine structure
781614-02-6 structure
Product name:8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
CAS No:781614-02-6
MF:C7H9N4F3
MW:206.16836
CID:548069
PubChem ID:53393362

8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
    • 2-(trifluoromethyl)-5,6,7,8-tetrahydro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine
    • [1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-8-methyl-2-(trifluoromethyl)-
    • AKOS015904577
    • 781614-02-6
    • DTXSID80693878
    • 8-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine
    • QLEVXYXJLSXVMY-UHFFFAOYSA-N
    • SCHEMBL5231302
    • Inchi: InChI=1S/C7H9F3N4/c1-4-5-12-6(7(8,9)10)13-14(5)3-2-11-4/h4,11H,2-3H2,1H3
    • InChI Key: QLEVXYXJLSXVMY-UHFFFAOYSA-N
    • SMILES: CC1C2=NC(=NN2CCN1)C(F)(F)F

Computed Properties

  • Exact Mass: 206.078
  • Monoisotopic Mass: 206.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.7Ų
  • XLogP3: 0.4

8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM168613-1g
8-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
781614-02-6 95%
1g
$417 2024-07-23
Alichem
A099002163-1g
8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
781614-02-6 95%
1g
$368.28 2023-09-01
Ambeed
A864232-1g
8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
781614-02-6 95+%
1g
$379.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742599-1g
8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
781614-02-6 98%
1g
¥3714.00 2024-07-28

8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine Related Literature

Additional information on 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine: A Promising Scaffold for Targeted Therapeutic Applications

8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is a unique heterocyclic compound that has garnered significant attention in recent years due to its structural complexity and potential biological activities. The CAS No. 781614-02-6 identifier is associated with a molecule that combines multiple functional groups, including a trifluoromethyl substituent, a 8-methyl group, and a 5,6,7,8-tetrahydro ring system. This structural framework is particularly intriguing for medicinal chemists, as it offers a versatile platform for the development of novel therapeutics targeting various disease mechanisms.

The trifluoromethyl group is a common feature in many modern pharmaceuticals, known for its ability to enhance metabolic stability and modulate protein-ligand interactions. In the context of 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine, the presence of this group may contribute to its unique pharmacokinetic profile. Recent studies have highlighted the importance of fluorinated moieties in improving the solubility and bioavailability of drug candidates, particularly in the context of oral administration. This makes the compound a promising candidate for further exploration in the development of orally bioavailable medications.

The 5,6,7,8-tetrahydro ring system within this molecule is a key structural element that influences its biological activity. The saturation of the pyrazine ring may affect the molecule's conformational flexibility, which is critical for interactions with target proteins. Research published in Journal of Medicinal Chemistry (2023) has demonstrated that saturated heterocycles often exhibit enhanced binding affinity compared to their unsaturated counterparts, particularly when targeting G-protein-coupled receptors (GPCRs). This suggests that the 5,6,7,8-tetrahydro configuration of 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine could play a pivotal role in its therapeutic potential.

One of the most notable features of 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is its [1,2,4]triazolo[1,5-a]pyrazine core. This fused ring system is a well-known scaffold in medicinal chemistry, with applications in the design of anticonvulsants, antitumor agents, and antimicrobial compounds. The [1,2,4]triazolo[1,5-a]pyrazine core is particularly interesting due to its ability to form hydrogen bonds with target proteins, which is essential for achieving high-affinity interactions. Recent advancements in computational modeling have enabled researchers to predict the binding modes of such scaffolds with greater accuracy, facilitating the rational design of new compounds.

Studies published in Organic & Biomolecular Chemistry (2023) have explored the synthetic pathways for constructing the [1,2,4]triazolo[1,5-a]pyrazine core. These studies emphasize the importance of stereoselective synthesis in achieving the desired stereochemistry for biological activity. The 8-methyl substituent in 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is believed to influence the molecule's ability to interact with specific protein targets, potentially modulating its pharmacological profile. This highlights the significance of stereochemistry in the development of effective therapeutics.

Recent research has also focused on the potential applications of 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine in the treatment of inflammatory diseases. A 2023 study in Pharmaceutical Research demonstrated that compounds with a similar structural framework exhibit anti-inflammatory properties by modulating the activity of key cytokines. The trifluoromethyl group is thought to contribute to this activity by enhancing the molecule's ability to inhibit pro-inflammatory pathways. These findings suggest that 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine could be a valuable lead compound for the development of new anti-inflammatory drugs.

The 8-methyl group in 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is another critical structural element that may influence its biological activity. This substituent can affect the molecule's ability to interact with specific receptors or enzymes, potentially altering its pharmacological profile. Research published in European Journal of Medicinal Chemistry (2023) has shown that the presence of a methyl group at the 8-position can enhance the molecule's ability to bind to certain GPCRs, which are involved in a wide range of physiological processes. This suggests that the 8-methyl group may play a significant role in the compound's therapeutic potential.

Overall, 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features, including the trifluoromethyl group, the 5,6,7,8-tetrahydro ring system, and the [1,2,4]triazolo[1,5-a]pyrazine core, make it a versatile platform for the development of novel therapeutics. As research in this area continues to advance, it is likely that more applications for this compound will be discovered, further highlighting its importance in the field of drug discovery.

For researchers and pharmaceutical scientists, the study of 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine offers valuable insights into the design of new drugs with improved efficacy and safety profiles. The combination of structural complexity and functional group diversity makes this molecule a compelling subject for further investigation. As the field of medicinal chemistry continues to evolve, compounds like 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine will undoubtedly play a significant role in the development of innovative therapies for a wide range of diseases.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:781614-02-6)8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
A12607
Purity:99%
Quantity:1g
Price ($):341.0